molecular formula C21H24O5 B3158644 3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid CAS No. 859673-74-8

3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid

Cat. No.: B3158644
CAS No.: 859673-74-8
M. Wt: 356.4 g/mol
InChI Key: JNHJEIRJDUJQTH-UHFFFAOYSA-N
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Description

3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoic acid is a complex organic compound with the molecular formula C21H24O5 This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoic acid typically involves multi-step organic reactions One common approach is to start with the formation of the spirocyclic core through a cyclization reaction This can be achieved by reacting a suitable precursor, such as a cyclohexanone derivative, with a chromene derivative under acidic or basic conditions to form the spiro linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: Its unique structure may exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoic acid exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen] derivatives: These compounds share the spirocyclic core but may differ in the functional groups attached.

    Chromene derivatives: Compounds with the chromene core structure but lacking the spiro linkage.

    Cyclohexanone derivatives: Compounds with the cyclohexanone core structure but lacking the spiro linkage.

Uniqueness

The uniqueness of 3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoic acid lies in its combination of functional groups and the spirocyclic structure

Properties

IUPAC Name

3-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-13-15(5-6-19(22)23)20(24)25-18-12-17-14(11-16(13)18)7-10-21(26-17)8-3-2-4-9-21/h11-12H,2-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHJEIRJDUJQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid
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3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid
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3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid
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3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid
Reactant of Route 5
3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid
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3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid

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